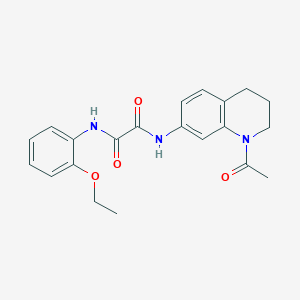
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide, commonly known as ESI-09, is a small molecule inhibitor that targets the TLR4-TRIF pathway. This pathway is involved in the activation of inflammatory responses in the body, and as such, ESI-09 has been the subject of scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Anticorrosive Properties
Quinoline derivatives, including compounds similar to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide, are noted for their anticorrosive properties. They demonstrate reasonable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with metallic surface atoms through coordination bonding. This quality stems from their high electron density and the presence of polar substituents, which facilitate the adsorption and protection of metals from corrosion (Verma et al., 2020).
Neuroprotection and AChE Inhibition
Quinoline derivatives have also been studied for their neuroprotective effects, particularly in contexts involving exposure to harmful agents. For example, reversible acetylcholinesterase (AChE) inhibitors, including quinoline compounds, have been shown to offer protective benefits when administered prior to exposure to organophosphates, suggesting a role in mitigating neurotoxicity (Lorke & Petroianu, 2018).
Antioxidant and Anti-inflammatory Activities
Quinoline and its derivatives have demonstrated significant bioactivities, with applications in antitumor, antimicrobial, and anti-inflammatory treatments. Their structural properties facilitate the development of novel therapeutic agents, leveraging their ability to interact with various biological targets and pathways (Shang et al., 2018).
Anticancer and Antimicrobial Applications
Quinoline compounds have shown potential in treating various diseases due to their antimicrobial and chronic disease treatment capabilities. Modifying the quinoline structure can yield a wide variety of biomedical applications, underscoring the versatility and importance of this class of compounds in medical and pharmaceutical research (Pereira et al., 2015).
Synthesis of Heterocycles
Quinoline derivatives, including enaminoketones and enaminothiones, are crucial intermediates for synthesizing various heterocyclic compounds. These compounds serve as building blocks in the creation of complex molecular structures, highlighting the central role of quinoline derivatives in synthetic organic chemistry and the design of new drugs and materials (Negri et al., 2004).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-28-19-9-5-4-8-17(19)23-21(27)20(26)22-16-11-10-15-7-6-12-24(14(2)25)18(15)13-16/h4-5,8-11,13H,3,6-7,12H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPBDKOIPLMCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2-ethoxyphenyl)oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

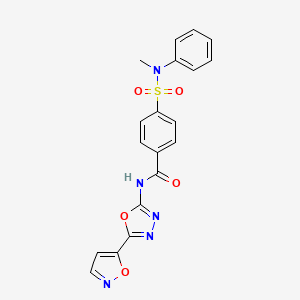
![Methyl 3-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2444537.png)
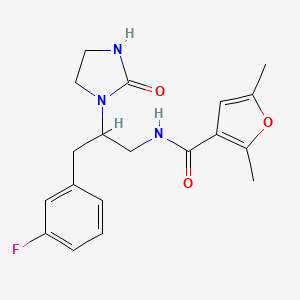
![1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2444540.png)
![N-(4-carbamoylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2444541.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2444543.png)
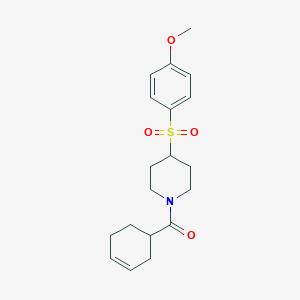
![2-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B2444546.png)
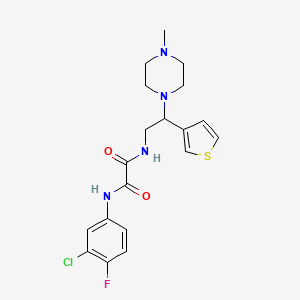
![Methyl 5-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2444550.png)

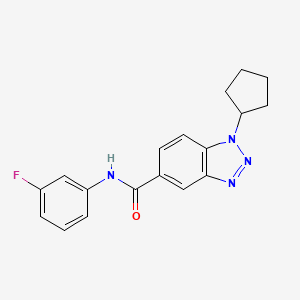
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-isopropylphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2444555.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2444556.png)